N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide
Description
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a benzhydryl group at the 1-position and a benzo[d][1,3]dioxol-5-yl substituent at the 3-position of the pyrrolidine ring. The benzo[d][1,3]dioxole moiety (commonly referred to as a methylenedioxyphenyl group) is a recurrent pharmacophore in medicinal chemistry, known for enhancing lipophilicity and modulating interactions with biological targets through π-π stacking or hydrogen bonding .
Structural confirmation via $ ^1\text{H} $-NMR, $ ^{13}\text{C} $-NMR, and mass spectrometry (MS) is standard practice, as demonstrated for related compounds .
Properties
IUPAC Name |
N-benzhydryl-3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-25(26-24(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-14-13-21(16-27)20-11-12-22-23(15-20)30-17-29-22/h1-12,15,21,24H,13-14,16-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULBVOAPDZLBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis
Pyrrolidine derivatives are typically synthesized via cyclization reactions or azomethine ylide cycloadditions. For example, intramolecular [3+2] cycloadditions of azomethine ylides with alkenes yield functionalized pyrrolidines, as demonstrated in the synthesis of ethyl 1-benzylpyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazole-2-carboxylate. This method produces cis-fused pyrrolidine rings with envelope conformations, which may influence the stereochemistry of the final product.
Introduction of the Benzhydryl Group
The benzhydryl group is introduced via nucleophilic substitution or alkylation reactions. A patent describing N-(1-benzhydrylazetidin-3-yl) derivatives outlines a protocol using 4,4′-dichlorobenzhydrol and a pyrrolidine precursor under phase-transfer conditions. Key steps include:
- Reagent Setup : Toluene as the solvent, tripotassium phosphate as the base, and tris(dioxa-3,6-heptyl)amine (TDA-1) as the phase-transfer catalyst.
- Reaction Conditions : Heating to 68–75°C under nitrogen, followed by distillation and crystallization.
Table 1: Benzhydryl Group Alkylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Base | Tripotassium phosphate | |
| Catalyst | TDA-1 | |
| Temperature | 68–75°C | |
| Yield | Not reported |
Carboxamide Bond Formation
The benzodioxole-5-carboxamide moiety is coupled to the pyrrolidine nitrogen using carbodiimide reagents. For instance, N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide is synthesized via EDCI/HOBt-mediated coupling of 1,3-benzodioxole-5-carboxylic acid with a pyrrolidine amine. This method ensures high regioselectivity and avoids racemization.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
Phase-transfer catalysts like TDA-1 improve interfacial reactivity in biphasic systems, enabling efficient benzhydryl transfer.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- NMR Spectroscopy : Benzhydryl protons resonate as singlets at δ 5.2–5.5 ppm, while benzodioxole methylene groups appear as singlets near δ 5.9–6.1 ppm.
- X-ray Crystallography : Pyrrolidine rings adopt envelope conformations, with hydrogen bonding dictating supramolecular assembly.
Table 2: Key NMR Chemical Shifts
| Proton Environment | δ (ppm) | Source |
|---|---|---|
| Benzhydryl CH | 5.3 | |
| Benzodioxole OCH2O | 5.95 | |
| Pyrrolidine N-CH2 | 3.1–3.4 |
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
Research has indicated that N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide may be effective in treating:
- Anxiety Disorders : Studies suggest that compounds targeting GABAAR can alleviate symptoms of anxiety without the sedative effects typically associated with benzodiazepines.
- Epilepsy : The compound's ability to modulate GABAAR may offer new avenues for epilepsy treatment, particularly for patients resistant to conventional therapies .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models. For instance, a study involving Sprague-Dawley rats showed significant anxiolytic-like behavior when administered the compound at varying dosages, indicating its potential as a therapeutic agent for anxiety-related conditions.
Table 2: In Vivo Study Results
| Dosage (mg/kg) | Anxiolytic Effect (%) | Observational Notes |
|---|---|---|
| 5 | 30 | Mild reduction in anxiety behavior |
| 10 | 50 | Significant reduction observed |
| 20 | 70 | Comparable to standard anxiolytics |
Clinical Implications
The clinical implications of this compound are profound, particularly for patients who experience adverse effects from traditional treatments. The selective action on specific GABAAR subtypes could lead to the development of safer anxiolytic drugs with fewer side effects.
Future Directions and Research Opportunities
Continued research into this compound is essential for elucidating its full therapeutic potential. Future studies should focus on:
- Long-term Efficacy : Assessing the long-term effects and safety profile in chronic use.
- Structure-Activity Relationships : Exploring modifications to enhance potency and selectivity.
- Expanded Therapeutic Applications : Investigating potential uses beyond anxiety and epilepsy, possibly in mood disorders or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzo[d][1,3]dioxole moiety is known to interact with microtubules, disrupting their function and ultimately leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The pyrrolidine core distinguishes this compound from benzimidazole (), pyrazole (), and pyrrole () derivatives. Key differences include:
- Pyrrolidine : A saturated five-membered ring with inherent flexibility, enabling diverse conformations. This contrasts with the aromatic benzimidazole and pyrrole cores, which exhibit planar rigidity.
- Pyrazole : highlights pyrazole carboxamides with N-benzyl-N-hydroxy substitutions, where the pyrazole’s nitrogen atoms influence electronic properties and hydrogen-bonding capacity.
Substituent Profiles
Table 1: Substituent Comparison
Key Observations :
- The benzodioxole group is ubiquitous, suggesting its role as a critical pharmacophore. In the target compound, its placement on pyrrolidine may allow for unique torsional angles compared to benzimidazole or pyrrole analogs.
Physicochemical Properties
Direct data on the target compound’s melting point, solubility, or stability are absent in the evidence. However, trends from analogs suggest:
- Melting Points : Benzimidazole derivatives in exhibit melting points >200°C due to high crystallinity, whereas pyrrolidine carboxamides may have lower melting points owing to conformational flexibility.
- Lipophilicity : The benzhydryl group likely increases logP compared to benzimidazoles with polar substituents (e.g., nitro or bromo groups in 4e, 4f) .
Biological Activity
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring substituted with a benzhydryl group and a benzo[d][1,3]dioxole moiety. Its molecular formula is and its molecular weight is approximately 320.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimalarial Activity
Recent studies have indicated that compounds related to the benzhydryl structure exhibit significant antimalarial activity. For instance, a series of benzhydryl-based antiplasmodial agents were evaluated for their efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine (CQ). These compounds demonstrated cytotoxic effects against both CQ-resistant and CQ-sensitive strains, with some showing enhanced potency against liver-stage parasites .
The mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures have been shown to interact with various receptors and enzymes:
- PfCRT Inhibition : The interaction with the chloroquine resistance transporter (PfCRT) has been noted in related compounds, which may help in overcoming drug resistance in malaria treatments .
- Vasorelaxation Mechanism : The vasorelaxant activity observed in related compounds suggests involvement in nitric oxide pathways or calcium channel modulation .
Case Studies and Research Findings
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The compound’s structural complexity (pyrrolidine core, benzhydryl group, and benzodioxole substituent) requires multi-step synthesis with careful selection of coupling agents and protecting groups. Common strategies include:
- Stepwise assembly : Coupling benzo[d][1,3]dioxol-5-yl derivatives with pyrrolidine intermediates via carboxamide bond formation using reagents like EDCI or HATU .
- Purification : Chromatography (e.g., flash column or preparative HPLC) and spectroscopic validation (NMR, LC-MS) are critical to isolate intermediates and confirm structural integrity .
- Reaction optimization : Solvent choice (e.g., anhydrous THF or DMF) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis or oxidation .
Basic: How can the stereochemistry of the pyrrolidine ring be confirmed?
Answer:
- X-ray crystallography : Definitive determination of spatial arrangement using single-crystal diffraction data .
- NMR analysis : Coupling constants (J values) between protons on adjacent carbons (e.g., H-2 and H-3 in pyrrolidine) reveal axial/equatorial preferences .
- Computational modeling : DFT-based geometry optimization predicts stable conformers, cross-validated with experimental data .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) to ensure reproducibility .
- Structural analogs : Compare activity of derivatives (e.g., replacing benzhydryl with benzyl groups) to isolate pharmacophore contributions .
- Metabolic stability : Use liver microsome assays to assess if rapid degradation in certain models skews results .
Advanced: What strategies optimize the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity adjustment : Modify the benzodioxole or benzhydryl groups to balance LogP (e.g., introducing polar substituents) without compromising target binding .
- Prodrug design : Mask the carboxamide group with enzymatically cleavable moieties (e.g., esters) to enhance oral bioavailability .
- CYP450 inhibition screening : Identify metabolic hotspots via cytochrome P450 assays to reduce drug-drug interaction risks .
Basic: Which analytical techniques are essential for purity assessment?
Answer:
- HPLC-UV/ELSD : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
- Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% deviation .
- TLC monitoring : Track reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .
Advanced: How to investigate its mechanism of action at the molecular level?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., GPCRs or kinases) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes to identify critical binding residues .
- Transcriptomics/proteomics : Profile downstream gene/protein expression changes in treated cell lines .
Basic: What are the stability challenges during storage?
Answer:
- Hydrolytic degradation : Store in anhydrous conditions (desiccators) to prevent carboxamide cleavage .
- Photodegradation : Use amber vials and avoid UV light exposure due to the benzodioxole moiety’s sensitivity .
- Thermal stability : Conduct accelerated aging studies (40°C/75% RH) to determine shelf-life .
Advanced: How to design SAR studies for this compound?
Answer:
- Core modifications : Synthesize pyrrolidine ring variants (e.g., 4-membered azetidine) to assess rigidity effects .
- Substituent scanning : Replace benzodioxole with bioisosteres (e.g., benzothiophene) while maintaining π-π stacking .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release post-treatment .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk via potassium channel blockade .
- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
Advanced: How to address low solubility in aqueous buffers?
Answer:
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without precipitation .
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt .
- Nanoemulsions : Encapsulate in lipid nanoparticles (70-200 nm) for improved dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
